![molecular formula C12H10BrNO2S B12545385 4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- CAS No. 653568-74-2](/img/structure/B12545385.png)
4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- is a heterocyclic organic compound with the molecular formula C₁₂H₁₀BrNO₂S . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the bromomethyl group attached to the phenyl ring makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- typically involves the reaction of 4-bromomethylbenzaldehyde with thiazole-4-acetic acid under acidic conditions . The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether or THF.
Major Products
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)thiazole: Similar structure but lacks the acetic acid moiety.
4-Thiazoleacetic acid: Similar structure but lacks the bromomethylphenyl group.
2-(4-Methylphenyl)thiazole: Similar structure but has a methyl group instead of a bromomethyl group.
Uniqueness
4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]- is unique due to the presence of both the thiazole ring and the bromomethylphenyl group, which confer distinct reactivity and biological activity .
Properties
CAS No. |
653568-74-2 |
|---|---|
Molecular Formula |
C12H10BrNO2S |
Molecular Weight |
312.18 g/mol |
IUPAC Name |
2-[2-[4-(bromomethyl)phenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10BrNO2S/c13-6-8-1-3-9(4-2-8)12-14-10(7-17-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) |
InChI Key |
AKJHOWXATSHVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



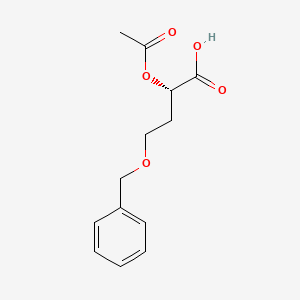
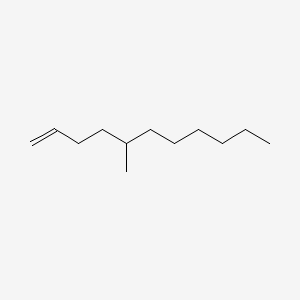
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)
![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)
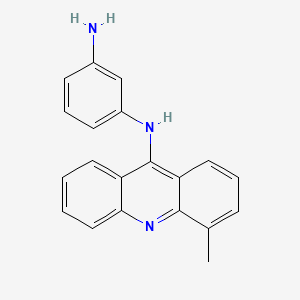
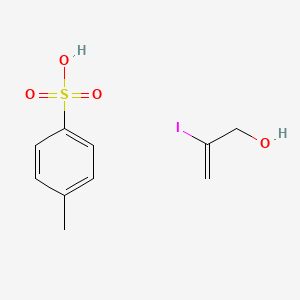
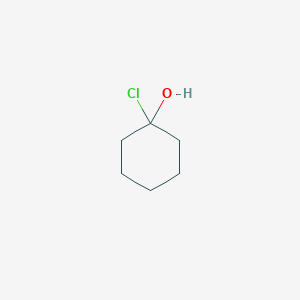
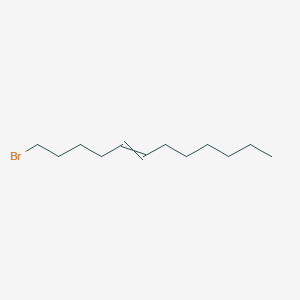
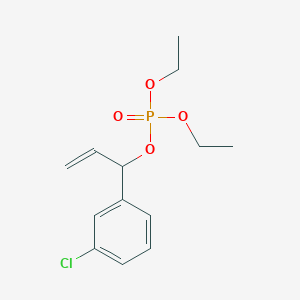
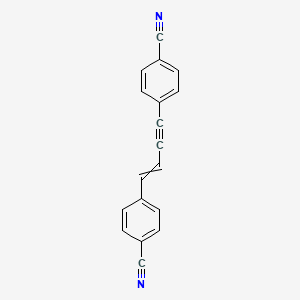
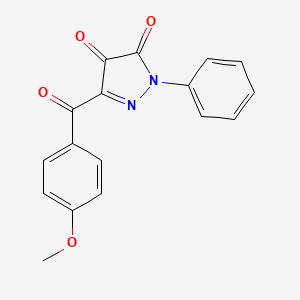
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
